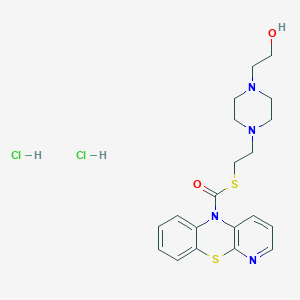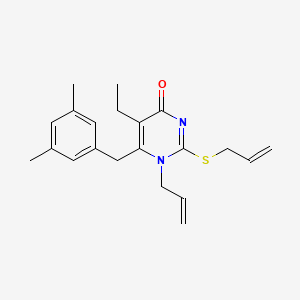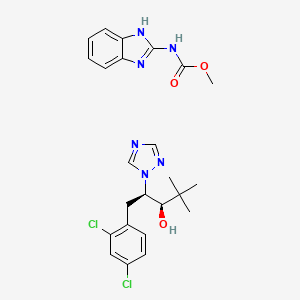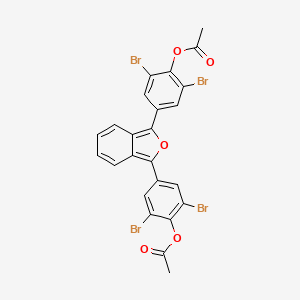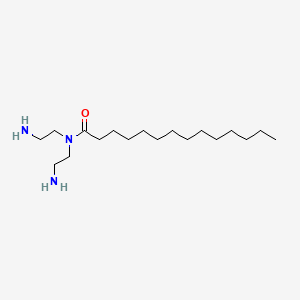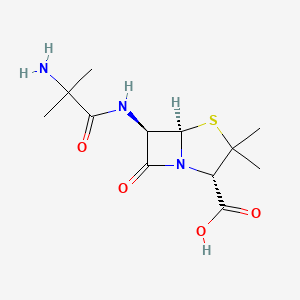
6-(2-Amino-2-methylpropionamido)penicillanic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Amino-2-methylpropionamido)penicillanic acid is a derivative of penicillanic acid, which forms the core structure of penicillin antibiotics. This compound is notable for its role in the synthesis of various β-lactam antibiotics, which are crucial in combating bacterial infections. The presence of the 2-amino-2-methylpropionamido group enhances its chemical properties, making it a valuable intermediate in pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-2-methylpropionamido)penicillanic acid typically involves the acylation of 6-aminopenicillanic acid with 2-amino-2-methylpropionic acid. The reaction is usually carried out in an aqueous medium with a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include maintaining the temperature at around 0-5°C to prevent side reactions and degradation of the β-lactam ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency. The use of protective groups and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-(2-Amino-2-methylpropionamido)penicillanic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones, which may alter its biological activity.
Reduction: Reduction reactions can target the β-lactam ring, leading to ring opening and loss of antibiotic activity.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions to avoid degrading the β-lactam ring.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Open-chain amides.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
6-(2-Amino-2-methylpropionamido)penicillanic acid is extensively used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block for synthesizing novel β-lactam antibiotics.
Biology: Used in studies to understand the mechanisms of antibiotic resistance.
Medicine: Investigated for its potential to develop new antibiotics with improved efficacy and reduced resistance.
Industry: Employed in the large-scale production of semisynthetic penicillins.
Mechanism of Action
The compound exerts its effects by inhibiting bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), which are crucial for cross-linking the peptidoglycan layers in bacterial cell walls. By binding to these proteins, 6-(2-Amino-2-methylpropionamido)penicillanic acid prevents the formation of a functional cell wall, leading to bacterial cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
6-Aminopenicillanic acid: The core structure of penicillin antibiotics.
Amoxicillin: A widely used β-lactam antibiotic with a similar core structure but different side chains.
Ampicillin: Another β-lactam antibiotic with a similar mechanism of action.
Uniqueness
6-(2-Amino-2-methylpropionamido)penicillanic acid is unique due to its specific side chain, which can be modified to create a variety of semisynthetic penicillins with different pharmacological properties. This flexibility makes it a valuable intermediate in the development of new antibiotics.
Properties
CAS No. |
38402-49-2 |
|---|---|
Molecular Formula |
C12H19N3O4S |
Molecular Weight |
301.36 g/mol |
IUPAC Name |
(2S,5R,6R)-6-[(2-amino-2-methylpropanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19N3O4S/c1-11(2,13)10(19)14-5-7(16)15-6(9(17)18)12(3,4)20-8(5)15/h5-6,8H,13H2,1-4H3,(H,14,19)(H,17,18)/t5-,6+,8-/m1/s1 |
InChI Key |
QRXBACILKXKZHO-GKROBHDKSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C)(C)N)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


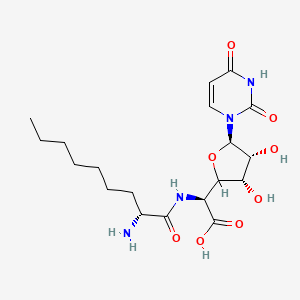
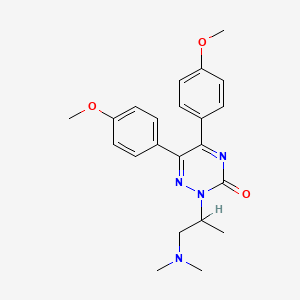
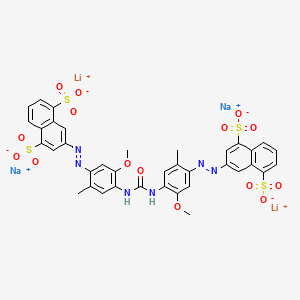
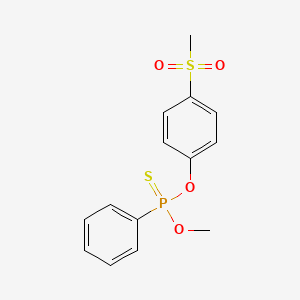
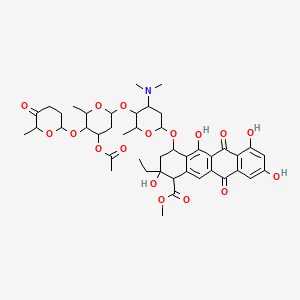
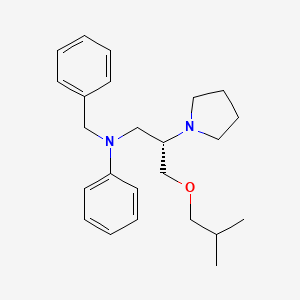
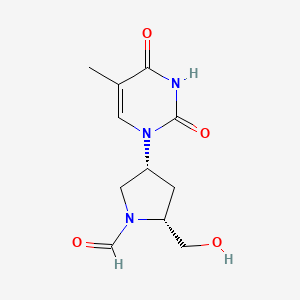
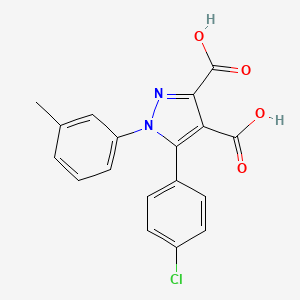
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
